

In-Vivo Pharmacokinetics and Biodistribution of **ioversol**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ioversol**

Cat. No.: **B029796**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and biodistribution of **ioversol**, a nonionic, iodinated contrast agent. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and biomedical imaging. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of **ioversol**'s behavior within a biological system.

Pharmacokinetic Profile of **ioversol**

ioversol's pharmacokinetic profile in humans is characterized by rapid distribution and elimination, consistent with an open two-compartment model with first-order elimination.^[1] Following intravenous administration, it is primarily distributed within the extracellular space and is excreted almost entirely unchanged by the kidneys.^{[1][2]}

Absorption and Distribution

Following intravascular administration, **ioversol** is rapidly distributed throughout the body. Key pharmacokinetic parameters related to its absorption and distribution in healthy volunteers are summarized in the table below.

Table 1: Pharmacokinetic Parameters of **ioversol** in Healthy Volunteers after Intravenous Administration of Optiray 320^[3]

Parameter	50 mL Dose	150 mL Dose
Cmax (mg/mL)	1.45	2.36
Tmax (min)	2.0	4.3
AUC (mg·hr/mL)	1.74	4.43
Volume of Distribution (Vd)	0.26 L/kg	0.26 L/kg
Distribution Half-life ($t_{1/2\alpha}$)	6.8 minutes	6.8 minutes

Metabolism and Elimination

ioversol does not undergo significant metabolism, deiodination, or biotransformation. It is primarily eliminated from the body via renal excretion.

Table 2: Elimination Pharmacokinetics of **ioversol** in Healthy Volunteers

Parameter	Value
Elimination Half-life ($t_{1/2\beta}$)	1.5 hours
Clearance (mL/min)	156 (for 50 mL dose)
185 (for 150 mL dose)	
Route of Elimination	>95% excreted unchanged in urine within 24 hours
Fecal Elimination	Negligible (3-9%)
Protein Binding	No significant binding to serum or plasma proteins

The elimination half-life of **ioversol** can be prolonged in patients with impaired renal function.

Biodistribution

Preclinical studies in animal models provide insight into the tissue distribution of **ioversol**.

Following intravenous injection in rats, **ioversol** is rapidly distributed and then cleared, with the

highest concentrations found in organs of elimination.

Table 3: Tissue Distribution of **125I-oversol** in Rats (% of Injected Dose per Gram of Tissue)

Organ	2 hours	24 hours	48 hours
Blood	0.25 ± 0.04	0.01 ± 0.00	0.01 ± 0.00
Liver	0.21 ± 0.03	0.03 ± 0.01	0.02 ± 0.01
Kidneys	1.34 ± 0.21	0.07 ± 0.02	0.04 ± 0.01
Spleen	0.10 ± 0.02	0.02 ± 0.01	0.01 ± 0.00
Lungs	0.23 ± 0.04	0.02 ± 0.01	0.01 ± 0.00
Heart	0.16 ± 0.03	0.01 ± 0.00	0.01 ± 0.00
Brain	0.01 ± 0.00	0.00 ± 0.00	0.00 ± 0.00
Muscle	0.11 ± 0.02	0.01 ± 0.00	0.01 ± 0.00
Fat	0.05 ± 0.01	0.01 ± 0.00	0.01 ± 0.00

Animal studies indicate that **oversol** does not cross the intact blood-brain barrier.

Experimental Protocols

Human Pharmacokinetic Study Protocol

The following provides a generalized protocol based on clinical studies conducted in healthy volunteers.

3.1.1. Study Population

- Healthy adult male volunteers.
- Exclusion criteria would typically include a history of hypersensitivity to contrast media, significant renal or hepatic impairment, and cardiovascular disease.

3.1.2. Dosing and Administration

- Intravenous administration of **ioversol** (e.g., Optiray 320) at varying doses (e.g., 50 mL and 150 mL).
- Administration via a peripheral vein.

3.1.3. Sample Collection

- Blood Samples: Venous blood samples collected into heparinized tubes at baseline and at frequent intervals post-injection (e.g., 2, 5, 10, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) to characterize the plasma concentration-time profile.
- Urine Samples: Complete urine collections at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent and rate of renal excretion.

3.1.4. Pharmacokinetic Analysis

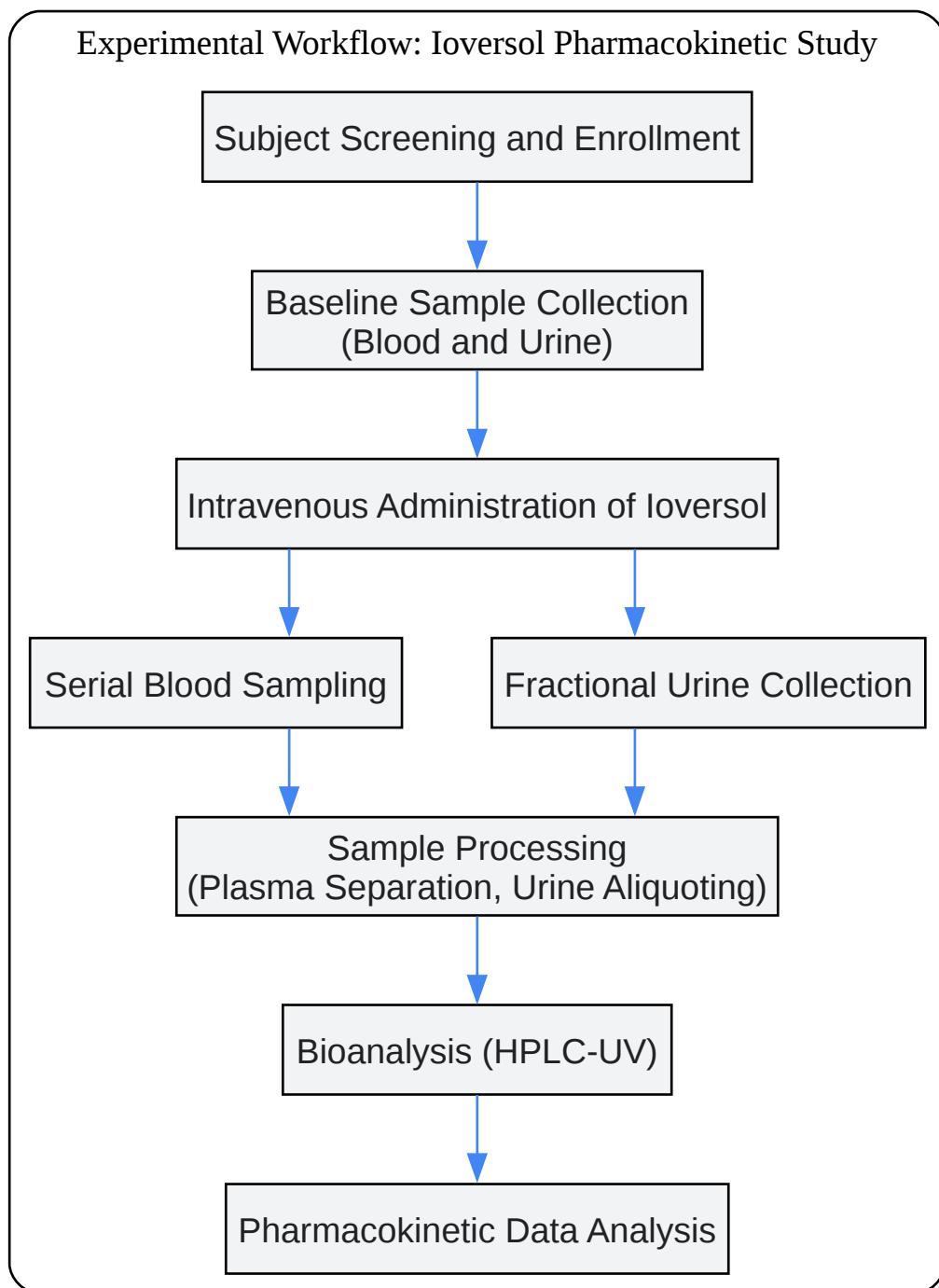
- Plasma and urine concentrations of **ioversol** are determined using a validated analytical method (see Section 3.2.).
- Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis. Software such as NONMEM or Phoenix WinNonlin is commonly used for this purpose. The plasma concentration-time data for **ioversol** is best described by a two-compartment model.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of **ioversol** in biological matrices is typically performed using a validated reverse-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

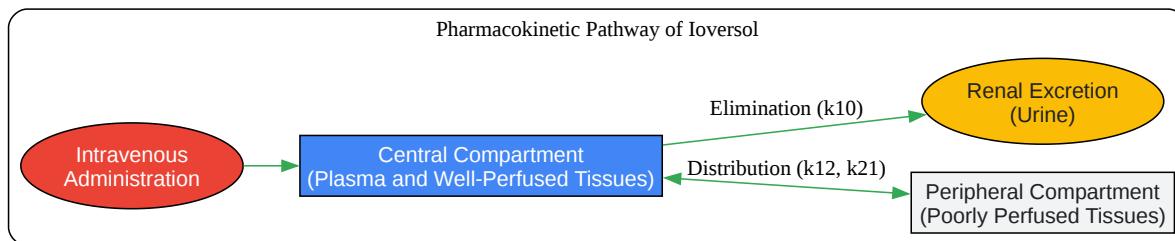
3.2.1. Sample Preparation (Plasma)

- To a 100 μ L aliquot of plasma, add a suitable internal standard.
- Precipitate proteins by adding 800 μ L of a precipitating agent (e.g., 5% perchloric acid or acetonitrile).


- Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Inject a portion of the clear supernatant onto the HPLC system.

3.2.2. Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of water and an organic modifier like methanol or acetonitrile in an isocratic or gradient elution.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 254 nm.
- Injection Volume: 20-100 μ L.


3.2.3. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), and stability.

Visualizations

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for a human pharmacokinetic study of **ioversol**.

[Click to download full resolution via product page](#)

Figure 2. Two-compartment pharmacokinetic model for **ioversol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bgosoftware.com [bgosoftware.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Vivo Pharmacokinetics and Biodistribution of Ioversol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029796#ioversol-pharmacokinetics-and-biodistribution-in-vivo>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com